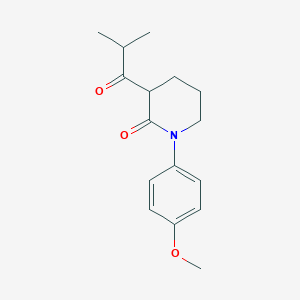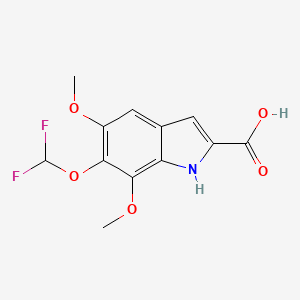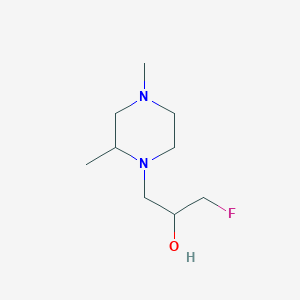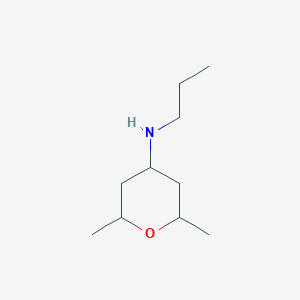
N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluoro group at the para position and a methyl group at the meta position on the benzene ring, along with a 2,2-dimethylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline typically involves the following steps:
Nitration: The starting material, 4-fluoro-3-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the amino group with 2,2-dimethylpropyl bromide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated products.
Scientific Research Applications
N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline involves its interaction with specific molecular targets. The fluoro and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The 2,2-dimethylpropyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanol
Comparison: N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline is unique due to the presence of the fluoro and methyl groups on the benzene ring, which can significantly alter its chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline |
InChI |
InChI=1S/C12H18FN/c1-9-7-10(5-6-11(9)13)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3 |
InChI Key |
YCDRHVJEIIJNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13259898.png)







![4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine](/img/structure/B13259959.png)

![2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol](/img/structure/B13259963.png)
![2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13259964.png)
